molecular formula C13H16O B6259739 2-(3-methylphenyl)cyclohexan-1-one CAS No. 32045-66-2

2-(3-methylphenyl)cyclohexan-1-one

Cat. No. B6259739
CAS RN: 32045-66-2
M. Wt: 188.3
InChI Key:
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Description

2-(3-methylphenyl)cyclohexan-1-one, also known as 2-methylcyclohexanone, is an organic compound that is widely used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. It is also used in the production of polymers, as a solvent, and as an intermediate in the production of other compounds. This compound is of interest to scientists due to its versatile nature and its ability to be used in a variety of applications.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)cyclohexan-1-one is not well understood. However, it is believed to act as an intermediate in the synthesis of other compounds. In particular, it is believed to act as a nucleophile in the reaction of cyclohexanone with 3-methylphenol, as well as in the reaction of cyclohexanone with 3-methylphenyl bromide or 3-methylphenyl chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-methylphenyl)cyclohexan-1-one are not well understood. However, it is believed to act as an intermediate in the synthesis of other compounds and is not believed to have any direct biochemical or physiological effects on the human body.

Advantages and Limitations for Lab Experiments

2-(3-methylphenyl)cyclohexan-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in good yields. Additionally, it is a versatile compound that can be used in a variety of applications. However, it is also a volatile compound, which can make it difficult to store and handle. Additionally, it is a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving 2-(3-methylphenyl)cyclohexan-1-one. One potential direction is to investigate its potential applications in the synthesis of other compounds, such as pharmaceuticals, fragrances, and flavors. Additionally, research could be conducted to further investigate its mechanism of action and its potential biochemical and physiological effects. Additionally, research could be conducted to investigate the potential uses of this compound in the synthesis of polymers and other materials. Finally, research could be conducted to investigate the potential uses of this compound as a solvent or as an intermediate in the production of other compounds.

Synthesis Methods

2-(3-methylphenyl)cyclohexan-1-one can be synthesized in a variety of ways. The most common method is by the reaction of cyclohexanone with 3-methylphenol in the presence of an acid catalyst. This reaction yields the desired product in good yields and is relatively simple to perform. Other methods of synthesis include the reaction of cyclohexanone with 3-methylphenyl bromide or the reaction of cyclohexanone with 3-methylphenyl chloride in the presence of a base catalyst.

Scientific Research Applications

2-(3-methylphenyl)cyclohexan-1-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavors. It has also been used in the synthesis of polymers and as an intermediate in the production of other compounds. Additionally, this compound has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and reactivity of organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methylphenyl)cyclohexan-1-one involves the Friedel-Crafts acylation reaction of 3-methylphenylacetic acid with cyclohexanone.", "Starting Materials": [ "3-methylphenylacetic acid", "cyclohexanone", "anhydrous aluminum chloride", "dichloromethane", "diethyl ether", "sodium bicarbonate", "water" ], "Reaction": [ "To a solution of 3-methylphenylacetic acid (1.0 eq) in dichloromethane (5 mL) and diethyl ether (5 mL) at 0°C, add anhydrous aluminum chloride (1.2 eq) slowly with stirring.", "After the addition is complete, stir the reaction mixture at 0°C for 30 minutes.", "Add cyclohexanone (1.0 eq) dropwise to the reaction mixture at 0°C with stirring.", "After the addition is complete, stir the reaction mixture at 0°C for 2 hours.", "Quench the reaction by adding a saturated solution of sodium bicarbonate (10 mL) slowly with stirring.", "Extract the organic layer with dichloromethane (3 x 10 mL).", "Wash the combined organic layers with water (10 mL) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using hexane/ethyl acetate as the eluent to obtain 2-(3-methylphenyl)cyclohexan-1-one as a white solid." ] }

CAS RN

32045-66-2

Product Name

2-(3-methylphenyl)cyclohexan-1-one

Molecular Formula

C13H16O

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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